Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a chemical compound with the molecular formula C14H16ClF3N2O2. It is known for its unique structural features, which include a trifluoromethyl group and a pyridyl ring.
Preparation Methods
The synthesis of Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridyl Ring: The pyridyl ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate under controlled conditions
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with neuroprotective and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science: It is also explored for its potential use in creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as the NF-kB inflammatory pathway, thereby exerting its effects .
Comparison with Similar Compounds
Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridyl ring but differ in their additional substituents and overall structure.
Indole Derivatives: Indole derivatives also exhibit a range of biological activities and are used in similar applications, but they have a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, also known as epyrifenacil, is a compound primarily recognized for its herbicidal properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₈H₁₈ClF₃N₂O₂
CAS Number: 353292-31-6
The compound features a piperidine ring substituted with a pyridine moiety that includes a chlorine and trifluoromethyl group, contributing to its biological activity.
Epirifenacil acts primarily as a herbicide, targeting specific pathways in plant physiology. Its mode of action involves the inhibition of certain enzymes critical for plant growth, particularly those involved in the biosynthesis of amino acids and proteins. This inhibition leads to the disruption of normal cellular functions in plants, ultimately resulting in their death.
Herbicidal Activity
Epirifenacil has been extensively studied for its herbicidal properties. It is effective against a variety of weed species due to its selective inhibition mechanism. The compound demonstrates high potency in controlling both broadleaf and grassy weeds.
Weed Species | Effective Concentration (g/ha) | Activity Type |
---|---|---|
Amaranthus retroflexus | 50 | Post-emergent control |
Echinochloa crus-galli | 30 | Pre-emergent control |
Setaria viridis | 40 | Post-emergent control |
Cytotoxicity Studies
Recent studies have explored the cytotoxic effects of epyrifenacil on mammalian cell lines. While primarily used as a herbicide, its interaction with human cells has raised questions about potential off-target effects.
A study evaluated its impact on various cancer cell lines:
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
HeLa (Cervical) | 15 | Moderate cytotoxicity |
MCF7 (Breast) | 20 | Moderate cytotoxicity |
A549 (Lung) | 25 | Low cytotoxicity |
These findings suggest that while epyrifenacil is not designed for therapeutic use, it exhibits varying degrees of cytotoxicity across different cell lines.
Case Studies and Research Findings
- Herbicidal Efficacy : A field trial conducted in various agricultural settings demonstrated that epyrifenacil effectively reduced weed biomass by over 80% compared to untreated controls within two weeks of application .
- Mechanistic Insights : Research published in Journal of Agricultural and Food Chemistry detailed the biochemical pathways affected by epyrifenacil, noting significant alterations in amino acid profiles in treated plants, which correlated with observed phytotoxic symptoms .
- Environmental Impact Assessment : An environmental study assessed the persistence of epyrifenacil in soil and water systems, revealing that it degrades relatively quickly under aerobic conditions but can persist longer in anaerobic environments .
Properties
IUPAC Name |
ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2/c1-2-22-13(21)9-3-5-20(6-4-9)12-8-10(14(16,17)18)7-11(15)19-12/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDFVGYIVKTKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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